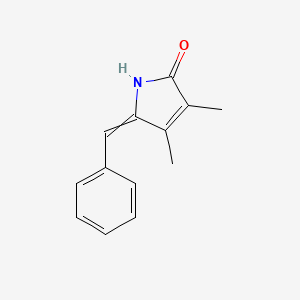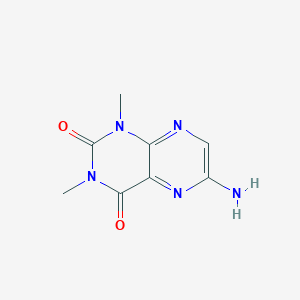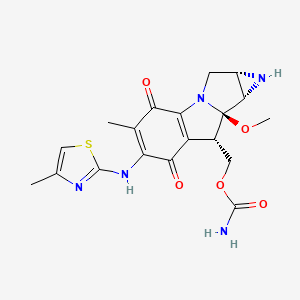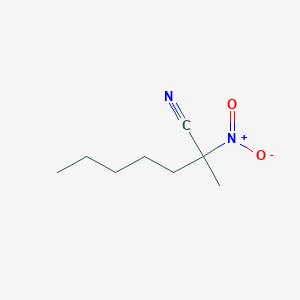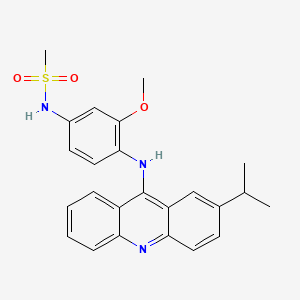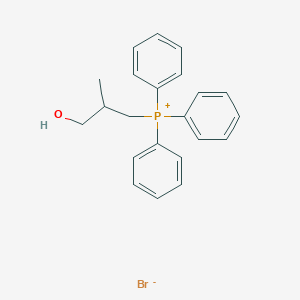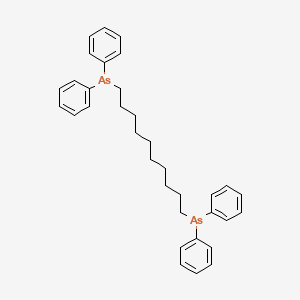
(Decane-1,10-diyl)bis(diphenylarsane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Decane-1,10-diyl)bis(diphenylarsane) is an organoarsenic compound characterized by the presence of two diphenylarsane groups attached to a decane backbone. Organoarsenic compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Decane-1,10-diyl)bis(diphenylarsane) typically involves the reaction of decane-1,10-diyl dihalide with diphenylarsine in the presence of a base. The reaction conditions may include:
- Solvent: Anhydrous ether or tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Base: Sodium or potassium tert-butoxide
Industrial Production Methods
Industrial production methods for such compounds are generally scaled-up versions of laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. Specific details would depend on the industrial application and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
(Decane-1,10-diyl)bis(diphenylarsane) can undergo various chemical reactions, including:
Oxidation: The arsenic centers can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the arsenic centers to lower oxidation states.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.
Substitution: Halogenating agents or nucleophiles.
Major Products
Oxidation: Arsenic oxides or arsenic acids.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted organoarsenic compounds.
Applications De Recherche Scientifique
(Decane-1,10-diyl)bis(diphenylarsane) may have applications in several scientific fields:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in anticancer therapies.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (Decane-1,10-diyl)bis(diphenylarsane) would depend on its specific application. In medicinal chemistry, it may interact with cellular targets such as enzymes or DNA, leading to therapeutic effects or toxicity. The molecular pathways involved would be specific to the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylarsane: Another organoarsenic compound with three phenyl groups attached to arsenic.
Diphenylarsinic acid: Contains two phenyl groups and an arsenic acid moiety.
Phenylarsonic acid: Contains a single phenyl group and an arsenic acid moiety.
Uniqueness
(Decane-1,10-diyl)bis(diphenylarsane) is unique due to its decane backbone, which provides flexibility and potential for diverse chemical modifications. This structural feature may impart distinct physical and chemical properties compared to other organoarsenic compounds.
Propriétés
Numéro CAS |
82195-47-9 |
|---|---|
Formule moléculaire |
C34H40As2 |
Poids moléculaire |
598.5 g/mol |
Nom IUPAC |
10-diphenylarsanyldecyl(diphenyl)arsane |
InChI |
InChI=1S/C34H40As2/c1(3-5-19-29-35(31-21-11-7-12-22-31)32-23-13-8-14-24-32)2-4-6-20-30-36(33-25-15-9-16-26-33)34-27-17-10-18-28-34/h7-18,21-28H,1-6,19-20,29-30H2 |
Clé InChI |
KLHOSUJUOUOPFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[As](CCCCCCCCCC[As](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


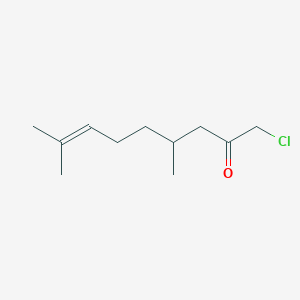
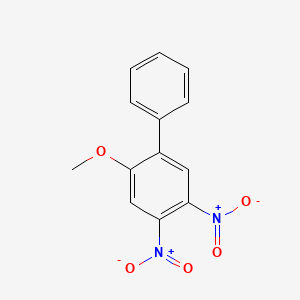
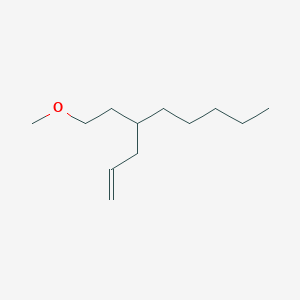
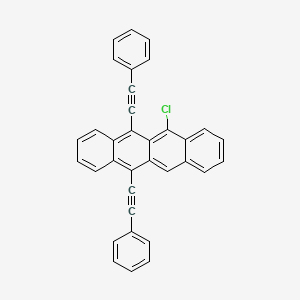
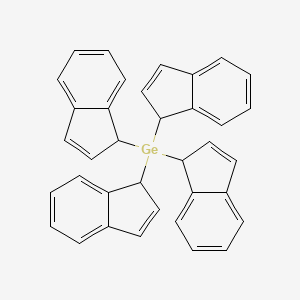
silane](/img/structure/B14429194.png)
